4-Chlorobenzalhydantoin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

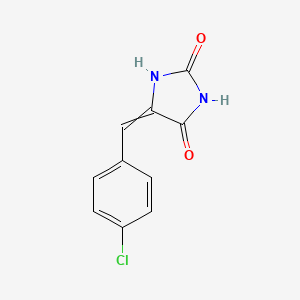

4-Chlorobenzalhydantoin is an organic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . It is a derivative of hydantoin, featuring a chlorinated benzylidene group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chlorobenzalhydantoin can be synthesized through multiple routes. One common method involves the reaction of 4-chlorobenzaldehyde with hydantoin in the presence of a base . The reaction typically proceeds under reflux conditions in ethanol, using tin (II) chloride dihydrate as a catalyst . The yield of this reaction is reported to be around 92% .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Chlorobenzalhydantoin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorobenzylamine.

Substitution: Formation of various substituted benzylidene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antitumor Activity

Research indicates that various hydantoins, including derivatives like 4-chlorobenzalhydantoin, exhibit significant antitumor properties. A study prepared a series of hydantoins and tested them against P-388 lymphocytic leukemia in mice. The most active compound from this series was noted to have a T/C value of 190%, suggesting strong antitumor efficacy. The presence of chlorine substituents at specific positions on the hydantoin ring was shown to enhance this activity, indicating a structure-activity relationship that could be exploited for further drug development .

2. Antibacterial Properties

Hydantoin derivatives are being explored as potential antibiotic agents due to their ability to disrupt bacterial membranes and inhibit critical bacterial functions. A study highlighted that certain hydantoin compounds, including those with cationic groups and lipid tails, demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited over 50-fold increased potency against multidrug-resistant strains compared to traditional antibiotics like nitrofurantoin . This suggests that this compound could be part of a new class of antibiotics aimed at combating antibiotic resistance.

3. Diabetes Treatment

Hydantoins have also been investigated for their potential in treating complications associated with diabetes. Various studies have focused on the formulation of hydantoin derivatives into oral medications that can effectively manage blood glucose levels and related complications. These compounds have shown low toxicity profiles and significant pharmacological activity in preclinical models .

Structure-Activity Relationship Studies

The efficacy of this compound is closely linked to its chemical structure. Research has emphasized the importance of substituents at specific positions on the hydantoin ring. For instance, modifications at the 1 and 3 positions can significantly alter the biological activity of these compounds. Understanding these relationships allows for the rational design of more effective therapeutic agents .

Case Studies and Experimental Findings

Several experimental studies have documented the efficacy of this compound in various therapeutic contexts:

- Antitumor Studies : In vivo studies demonstrated that certain hydantoins could effectively reduce tumor size in mouse models, with specific attention given to the role of chlorine substituents in enhancing activity .

- Antibacterial Efficacy : Laboratory tests revealed that synthesized hydantoin derivatives could rapidly kill bacterial pathogens, including resistant strains, highlighting their potential as novel antibiotics .

- Diabetes Management : Clinical formulations containing hydantoins were tested for their ability to manage diabetes-related complications effectively, showing promising results in animal models .

Mecanismo De Acción

The mechanism of action of 4-Chlorobenzalhydantoin involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorobenzaldehyde: A precursor in the synthesis of 4-Chlorobenzalhydantoin.

Hydantoin: The parent compound from which this compound is derived.

5-Benzylidenehydantoin: Another derivative of hydantoin with similar structural features.

Uniqueness

This compound is unique due to the presence of the chlorinated benzylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

4-Chlorobenzalhydantoin (4-CBH) is a derivative of hydantoin, a class of compounds known for their diverse biological activities. This article explores the biological activity of 4-CBH, focusing on its antitumor, antiandrogenic, and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group attached to the hydantoin moiety. Its chemical structure can be represented as follows:

Antitumor Activity

Recent studies have demonstrated that hydantoin derivatives, including 4-CBH, exhibit significant antitumor activity. In vitro assays using human breast cancer cell lines (e.g., MDA-MB-231) showed that 4-CBH reduces cell proliferation and induces apoptosis in a dose-dependent manner.

Key Findings:

- Cell Viability: Treatment with 4-CBH resulted in a significant decrease in cell survival rates.

- Apoptosis Induction: Increased levels of nitrites were observed, indicating elevated nitric oxide production associated with apoptosis.

- Migration Inhibition: The compound inhibited the migration capacity of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9) and cyclooxygenase-2 (COX-2) gene expressions .

Antiandrogenic Activity

4-CBH has been evaluated for its antiandrogenic properties. In vitro studies assessed the inhibition of dihydrotestosterone (DHT)-induced androgen receptor activation using LAPC4 cell lines.

Results:

- Inhibition Potency: The presence of the chlorobenzyl group enhances the antiandrogenic activity compared to other derivatives.

- Mechanism: The hydantoin core is crucial for maintaining high antiandrogenic activity, suggesting that modifications at specific positions can significantly alter efficacy .

Antimicrobial Activity

Hydantoins, including 4-CBH, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit various bacterial strains.

Study Highlights:

- Bacterial Strains Tested: Escherichia coli, Staphylococcus aureus, and others were used to evaluate antimicrobial efficacy.

- Minimum Inhibitory Concentration (MIC): The MIC values for 4-CBH were found to be significantly lower than those for many standard antibiotics, indicating strong bactericidal effects .

The biological activities of 4-CBH can be attributed to several mechanisms:

- Nitric Oxide Production: Enhanced nitric oxide levels contribute to apoptosis in tumor cells.

- Gene Expression Modulation: Inhibition of genes involved in cell migration and invasion plays a critical role in its antitumor effects.

- Androgen Receptor Interaction: The compound's structure allows it to effectively compete with DHT for binding to androgen receptors.

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSHAXRMBPQCIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.